molecular formula C13H10FNO B1312666 2-(4-Fluorobenzoyl)-6-methylpyridine CAS No. 497854-88-3

2-(4-Fluorobenzoyl)-6-methylpyridine

Cat. No. B1312666
CAS RN: 497854-88-3
M. Wt: 215.22 g/mol
InChI Key: CASIQBXVTYGYMW-UHFFFAOYSA-N
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Description

“2-(4-Fluorobenzoyl)-6-methylpyridine” is a compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “4-Fluorobenzoyl” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with a fluorine atom attached at the 4th position .

Scientific Research Applications

Structural Analysis and Molecular Complexes

The study of organic acid-base salts derived from 2-amino-6-methylpyridine with methylbenzoic acids reveals the formation of crystalline structures through self-assembly. These structures are characterized by proton transfer to the pyridine nitrogen, resulting in ionic compounds with supramolecular heterosynthons. The compounds display three-dimensional framework structures due to weak noncovalent interactions, suggesting potential applications in molecular engineering and design of crystalline materials (Thanigaimani et al., 2015).

Luminescence and Magnetic Studies

Dinuclear complexes formulated from reactions with 2-fluorobenzoic acid exhibit sensitization of visible and NIR emitting lanthanide(III) ions. These complexes have been found to display single molecule magnet (SMM) behavior and field-induced SMM behavior, indicating their potential use in materials science, particularly in optical applications and magnetic storage technologies (Casanovas et al., 2019).

Supramolecular Structures and Fluorescence

Lanthanide complexes involving 2-fluorobenzoic acid and 5,5'-dimethyl-2,2'-bipyridine demonstrate unique supramolecular structures. These structures exhibit specific fluorescence characteristics of lanthanide ions, which could be harnessed in the development of new luminescent materials for sensors and display technologies (Du et al., 2021).

Crystallography and Drug Design

The crystal structure analysis of various fluoro-substituted compounds, including those derived from 2-fluorobenzoyl chloride, contributes to the understanding of molecular conformation and intermolecular interactions. This knowledge is crucial for drug design and development, particularly in optimizing drug-receptor interactions and enhancing therapeutic efficacy (Ribet et al., 2005).

Anticancer Research

Fluoro-substituted benzo[b]pyrans, which can be derived from reactions involving 2-fluorobenzoyl compounds, have shown potent anticancer activity against lung cancer cell lines. This highlights the potential of 2-(4-Fluorobenzoyl)-6-methylpyridine derivatives in the development of novel anticancer agents (Hammam et al., 2005).

properties

IUPAC Name

(4-fluorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-3-2-4-12(15-9)13(16)10-5-7-11(14)8-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASIQBXVTYGYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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